2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
532954-30-6
VCID:
VC21294920
InChI:
InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)
SMILES:
CC(C(=O)O)SC1=NC(=CC(=O)N1)N
Molecular Formula:
C7H9N3O3S
Molecular Weight:
215.23 g/mol
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid
CAS No.: 532954-30-6
Cat. No.: VC21294920
Molecular Formula: C7H9N3O3S
Molecular Weight: 215.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532954-30-6 |
|---|---|
| Molecular Formula | C7H9N3O3S |
| Molecular Weight | 215.23 g/mol |
| IUPAC Name | 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11) |
| Standard InChI Key | UBNNYFRYBPPHFY-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C(=O)O)SC1=NC(=O)C=C(N1)N |
| SMILES | CC(C(=O)O)SC1=NC(=CC(=O)N1)N |
| Canonical SMILES | CC(C(=O)O)SC1=NC(=O)C=C(N1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator